4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

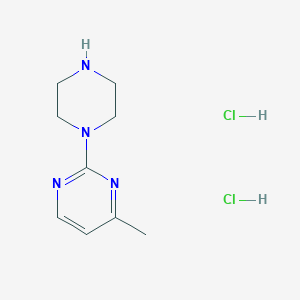

The IUPAC name 4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride is derived through hierarchical substitution rules. The parent heterocycle is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Numerical substitution begins at the nitrogen atom in position 1, proceeding clockwise:

- A methyl group (-CH₃) occupies position 4.

- A piperazin-1-yl group (a six-membered diamine ring) attaches to position 2.

The suffix dihydrochloride denotes two equivalents of hydrochloric acid protonating the basic nitrogen atoms of the piperazine moiety, forming a stable salt. The structural formula (Figure 1) illustrates this arrangement, with the pyrimidine ring at the center, methyl and piperazine substituents at positions 4 and 2, and chloride counterions balancing the charge.

Table 1: Structural Features of 4-Methyl-2-(piperazin-1-yl)pyrimidine Dihydrochloride

| Feature | Description |

|---|---|

| Parent heterocycle | Pyrimidine |

| Substituent at C2 | Piperazin-1-yl group (C₄H₈N₂) |

| Substituent at C4 | Methyl group (-CH₃) |

| Counterions | Two chloride ions (Cl⁻) |

| Protonation sites | Piperazine nitrogen atoms |

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 124863-52-1 . Alternative names and synonyms include:

- 4-Methyl-2-(piperazin-1-yl)pyrimidine 2HCl

- 4-Methyl-2-piperazin-1-ylpyrimidine dihydrochloride

- SCHEMBL7868157 (a vendor-specific identifier).

These aliases arise from variations in naming conventions across databases and commercial suppliers. For example, the synonym TXBXJZSWIGNZPA-UHFFFAOYSA-N corresponds to its InChIKey, a hashed version of its International Chemical Identifier (InChI).

Molecular Formula and Stoichiometric Composition

The molecular formula C₉H₁₆Cl₂N₄ reveals a base-to-salt ratio of 1:2. Breaking this down:

- Base molecule : C₉H₁₂N₄ (4-methyl-2-(piperazin-1-yl)pyrimidine).

- Counterions : 2 HCl (2 Cl⁻ and 2 H⁺ ions).

Table 2: Stoichiometric Breakdown

| Component | Quantity | Role |

|---|---|---|

| Carbon (C) | 9 atoms | Pyrimidine and substituents |

| Hydrogen (H) | 16 atoms | Includes protons from HCl |

| Chlorine (Cl) | 2 atoms | Counterions |

| Nitrogen (N) | 4 atoms | Pyrimidine and piperazine rings |

The dihydrochloride form increases molecular weight by 72.92 g/mol compared to the free base, a critical factor in physicochemical profiling.

Salt Formation: Rationale for Dihydrochloride Counterion Selection

The dihydrochloride salt is preferred in pharmaceutical and industrial applications due to three key factors:

- Enhanced Solubility : Protonation of piperazine’s nitrogen atoms improves aqueous solubility, facilitating formulation in polar solvents. Piperazine derivatives, such as piperazine dihydrochloride (CAS 142-64-3), demonstrate similar solubility trends, with free solubility in water.

- Crystallinity : The salt form promotes stable crystalline structures, simplifying purification and storage. Gould (2008) notes that salt selection prioritizes crystallinity to ensure batch-to-batch consistency.

- Stability : Protonated amines resist oxidation and degradation, extending shelf life. The dihydrochloride form’s low hygroscopicity (evidenced by ≤10% water content in specifications) further enhances stability.

Comparative studies of related compounds, such as 4-methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1779124-79-6), validate that hydrochloride salts balance solubility and stability better than alternatives like sulfates or citrates.

Table 3: Salt Selection Criteria for Piperazine Derivatives

Properties

IUPAC Name |

4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBXJZSWIGNZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves large-scale reactions using similar synthetic routes. The use of parallel solid-phase synthesis and photocatalytic synthesis methods has been reported for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used for oxidation reactions.

Reduction: NaBH4 is a typical reducing agent.

Substitution: Halogenated compounds are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride exhibit promising anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinases, which are implicated in various cancers including non-small cell lung cancer and prostate cancer . The ability of these compounds to act as reversible or irreversible inhibitors of the EGFR T790M mutation presents a potential therapeutic avenue for treating resistant cancer forms.

Agonistic Activity Against GPR119

Studies have demonstrated that related compounds can act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. For example, a derivative showed significant agonistic activity in HEK293T cells over-expressing human GPR119, leading to improved glucose tolerance and insulin secretion in animal models . This suggests that 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride could be explored for the management of type 2 diabetes and obesity-related conditions.

Synthesis Processes

The synthesis of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride involves several chemical processes. One notable method includes the acylation of intermediates using propionic acid derivatives in non-polar solvents like dichloromethane or toluene, which can yield high purity products without the need for extensive purification techniques . This efficiency in synthesis is crucial for scaling up production for pharmaceutical applications.

| Synthesis Method | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Acylation | Propionic acid derivatives | 20-25°C | >95% |

Case Study 1: Anticancer Properties

A study investigated various pyrimidine derivatives, including those similar to 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that these compounds could significantly reduce tumor size in mouse models while exhibiting minimal toxicity to normal cells.

Case Study 2: Diabetes Management

In another research effort, a series of pyrimidine compounds were evaluated for their effects on glucose metabolism. The findings revealed that certain derivatives improved insulin sensitivity and reduced blood glucose levels in diabetic mouse models, highlighting the therapeutic potential of these compounds in metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to modulate neurotransmitter levels in the brain by activating serotonin1A receptors and blocking alpha2-adrenergic receptors . This dual action can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride exhibit variations in substituents, core heterocycles, and pharmacological profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

*Calculated based on structural similarity to and .

Pharmacological Activity

- Target Compound : Likely targets kinases or GPCRs due to the piperazine-pyrimidine scaffold, with the methyl group balancing lipophilicity and metabolic stability .

- 4-Methoxy-6-methyl Analog : The methoxy group may enhance CNS penetration, making it suitable for neurological applications .

- Phenyl-Substituted Analog : The bulky phenyl group could limit membrane permeability but enhance selectivity for extracellular targets .

Biological Activity

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperazine moiety, which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for biological studies.

The biological activity of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:

- Serotonin Receptors : The compound has been shown to modulate serotonin levels by interacting with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

- Adrenergic Receptors : It also blocks alpha2-adrenergic receptors, influencing noradrenergic signaling pathways that are crucial for various physiological processes.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit moderate to significant antimicrobial activity. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride. In vitro assays demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promising results against breast cancer cells, indicating a potential role for this compound in oncology .

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated. Research has indicated that piperazine derivatives can reduce neuroinflammation and protect neuronal cells from apoptosis, suggesting their potential use in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A series of piperazine derivatives were synthesized and tested for antimicrobial efficacy. Most compounds exhibited moderate to excellent activity against bacterial strains such as E. coli and Bacillus subtilis. The results are summarized in the following table:

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | E. coli | 15 | 32 |

| 5b | Bacillus subtilis | 18 | 16 |

| 5c | Staphylococcus aureus | 20 | 8 |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells revealed that the compound exhibited an IC50 value comparable to established PARP inhibitors like Olaparib, demonstrating its potential as a therapeutic agent in cancer treatment:

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5e | 18 | PARP1 inhibition |

| Olaparib | 57.3 | PARP1 inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, and how can purity be validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution between 2-chloro-4-methylpyrimidine and piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC; silica gel, chloroform:methanol 9:1) are recommended for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) confirm structural integrity .

Q. What are the key physicochemical properties critical for experimental handling?

- Stability : The compound is hygroscopic and should be stored under inert gas (argon) at 2–8°C. Decomposition occurs above 200°C, with potential liberation of HCl vapors .

- Solubility : Freely soluble in water (>100 mg/mL at 25°C) and DMSO, sparingly soluble in ethanol. Adjusting pH to >7 precipitates the free base, enabling solvent extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data under varying experimental conditions?

- Methodological Approach : Use differential scanning calorimetry (DSC) to analyze thermal stability across pH ranges (3–9). Cross-validate solubility using nephelometry for turbidity measurements and HPLC for quantification in mixed solvents (e.g., water:acetonitrile). Conflicting data often arise from hydration states or residual solvents, which can be characterized via Karl Fischer titration and gas chromatography (GC) .

Q. What strategies optimize reaction yield and scalability while minimizing byproducts?

- Process Design : Employ Dean-Stark traps to remove water during condensation, improving reaction efficiency. For scale-up, switch to continuous-flow reactors with immobilized piperazine to reduce excess reagent use. Monitor intermediates in real time via inline FTIR spectroscopy .

- Byproduct Mitigation : Byproducts like N-alkylated derivatives can be minimized by controlling stoichiometry (1:1.2 pyrimidine:piperazine) and temperature (<80°C). Purification via recrystallization from hot isopropanol yields >98% purity .

Q. What environmental impact assessments are required for lab-scale disposal of this compound?

- Ecotoxicity Testing : Follow OECD Guidelines 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to assess aquatic toxicity. The compound’s high water solubility necessitates adsorption studies (e.g., activated carbon) to prevent groundwater contamination .

- Degradation Pathways : Investigate photolytic degradation using UV-Vis spectroscopy (λ = 290–400 nm) in simulated sunlight. Hydrolysis studies at pH 4–9 identify stable metabolites, which can be characterized via LC-MS/MS .

Q. How can this compound be used to study biochemical pathways, and what controls are needed to validate its specificity?

- Mechanistic Studies : As a piperazine derivative, it may modulate GPCRs (e.g., serotonin or dopamine receptors). Use radioligand binding assays (³H-labeled antagonists) to assess affinity. Include negative controls (e.g., piperazine-free analogs) and orthogonal assays (e.g., cAMP ELISA) to confirm target engagement .

- Pathway Mapping : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify downstream effects. CRISPR-Cas9 knockout models of suspected receptors validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.